(S)-BoroLeu-(-)-Pinanediol-CF3COOH
Overview
Description
(S)-BoroLeu-(-)-Pinanediol-CF3COOH is a useful research compound. Its molecular formula is C17H29BF3NO4 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Resolution
- Efficient Synthesis Techniques : The synthesis and resolution of similar compounds, like the pinanediol ester of prolineboronic acid, have been explored. This involves methods that generate desired compounds rapidly and in high yield, leveraging the lithiation and reduction of specific intermediates (Kelly Terence Alfred et al., 1993).
Properties and Stability
- Stability and Reactivity Studies : Investigations into the stability of certain boronic acids and their esters, such as (hydroxymethyl)boronic acid and its pinanediol ester, have been conducted. These studies include examinations of their reactions under different conditions, providing insights into their chemical properties (D. Matteson, 2011).
Applications in Asymmetric Synthesis
- Enantioselective Synthesis : Research has shown that compounds like boroproline can be synthesized with high enantioselectivity. This is significant for creating chiral molecules, which are crucial in various fields including pharmaceuticals (A. Batsanov et al., 2007).
Deprotection Methods
- Deprotection Techniques : Studies have been conducted on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. This research is valuable for understanding how to efficiently remove protective groups from boronic acids (S. Inglis et al., 2010).
Chiral Synthesis
- Chiral Synthesis of Amino Acids : The conversion of certain boronates to azido boronates and their subsequent reactions to form L-amino acids demonstrates the utility of these compounds in the chiral synthesis of biologically significant molecules (D. Matteson & E. C. Beedle, 1987).
Catalysis in CO2 Reduction
- Catalysis in CO2 Reduction : Copper(I) boryl complexes, related to these boronic esters, have been used effectively in the reduction of CO2 to CO, showcasing their potential in environmental chemistry (D. Laitar et al., 2005).
Properties
IUPAC Name |
(1S)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10-,11-,12+,13+,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFQKJZNJYTMNI-AJQRTZQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BF3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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